(4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-methylthiophen-2-yl)methanone
Description
Properties
IUPAC Name |
[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]-(4-methylthiophen-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-13-7-18(24-12-13)19(23)22-10-14-5-3-4-6-16(14)17(11-22)15-8-20-21(2)9-15/h3-9,12,17H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSAMLGNUYQLNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CC(C3=CC=CC=C3C2)C4=CN(N=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazole and thiophene rings, followed by their coupling with the dihydroisoquinoline core. One common synthetic route includes:
Formation of the pyrazole ring: : This can be achieved through the reaction of hydrazine with 1,3-diketones or β-ketoesters under acidic conditions.
Synthesis of the thiophene ring: : This can be done via the Gewald reaction, which involves the condensation of α-aminonitriles with ketones in the presence of elemental sulfur.
Coupling with dihydroisoquinoline: : The final step involves the coupling of the pyrazole and thiophene rings with the dihydroisoquinoline core, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The pyrazole ring can be reduced to form pyrazolidines.
Substitution: : The compound can undergo nucleophilic substitution reactions at various positions on the rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: : Nucleophiles such as amines, alcohols, and halides can be used, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: : Sulfoxides and sulfones.
Reduction: : Pyrazolidines.
Substitution: : Various substituted pyrazoles and thiophenes.
Scientific Research Applications
This compound has shown promise in several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Its biological activity has been explored in various assays, showing potential as an antileishmanial and antimalarial agent.
Medicine: : The compound's pharmacological properties are being investigated for potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: : It can be used in the development of new materials and catalysts due to its unique structural features.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antileishmanial and antimalarial activities are thought to be mediated through the inhibition of key enzymes in the parasites' metabolic pathways. The exact molecular targets and pathways involved would need to be elucidated through further research.
Comparison with Similar Compounds
Key Observations:
Heterocyclic Diversity: The target compound’s dihydroisoquinoline core distinguishes it from dihydropyrazole () or pyrazolo-pyrimidine systems (). The 4-methylthiophen-2-yl group contrasts with thieno[2,3-b]thiophene in Compounds 7b and 10, suggesting differences in π-π stacking and solubility . The absence of polar groups (e.g., amino in 7b, cyano in 10) may reduce the target’s solubility compared to these analogs.
Spectral Trends :
- The C=O stretch (~1720 cm⁻¹ in IR) and aromatic proton signals (δ 7.3–8.9 in ¹H-NMR) observed in similar compounds () are expected for the target, though experimental confirmation is needed.
Pharmacological Potential
- Kinase Inhibitors (): The pyrazolo[3,4-d]pyrimidine-thiazole methanones in patents highlight the relevance of such scaffolds in targeting kinases, suggesting the target compound may warrant similar evaluations .
Biological Activity
The compound (4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)(4-methylthiophen-2-yl)methanone is a complex organic molecule characterized by its unique structural features, which include a pyrazole ring, a dihydroisoquinoline moiety, and a methylthiophene substituent. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | CHNOS |
| Molecular Weight | 399.5 g/mol |
| CAS Number | 2034337-68-1 |
Anticancer Potential
Recent studies have highlighted the anticancer properties of similar compounds in the same class. For instance, derivatives of pyrazole and isoquinoline have shown significant activity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study:
A derivative with a similar structure demonstrated IC50 values in the low micromolar range against breast cancer cells, indicating potent cytotoxicity. The underlying mechanism was attributed to the activation of caspases and modulation of apoptotic pathways.
Antioxidant Activity
Compounds containing pyrazole and thiophene moieties have been reported to exhibit antioxidant properties. These activities are primarily due to their ability to scavenge free radicals and inhibit lipid peroxidation.
Research Findings:
In vitro assays showed that compounds with similar scaffolds significantly reduced oxidative stress markers in human cell lines. The antioxidant activity was quantified using DPPH and ABTS assays, where effective concentration ranges were established.
Anti-inflammatory Effects
Inflammation is a critical factor in many diseases, including cancer and neurodegenerative disorders. The compound's structural components suggest potential anti-inflammatory activity.
Experimental Evidence:
Molecular docking studies indicated that this compound could effectively bind to cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. In vivo studies further supported these findings, showing reduced inflammation in animal models treated with related compounds.
Neuroprotective Properties
Given the presence of isoquinoline structures, there is potential for neuroprotective effects. Isoquinolines have been linked to neuroprotection through mechanisms involving modulation of neurotransmitter systems and reduction of neuroinflammation.
Case Study:
A related compound demonstrated neuroprotective effects in models of Alzheimer's disease by reducing amyloid-beta aggregation and promoting neuronal survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
